molecular formula C9H9BrINO B14073453 1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one

1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one

Cat. No.: B14073453
M. Wt: 353.98 g/mol
InChI Key: XFYMWXYYWMJDON-UHFFFAOYSA-N
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Description

1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one is a halogenated aromatic ketone with a molecular formula of C₉H₉BrINO and a molar mass of 354.99 g/mol. Its structure features a phenyl ring substituted with an amino group (-NH₂) at the 2-position and an iodine atom at the 4-position, coupled with a brominated propan-2-one chain. This compound’s unique combination of electron-donating (amino) and heavy halogen (iodine) substituents makes it a candidate for diverse applications, including pharmaceutical intermediates, crystallography (due to iodine’s X-ray scattering properties), and organic synthesis .

Properties

Molecular Formula

C9H9BrINO

Molecular Weight

353.98 g/mol

IUPAC Name

1-(2-amino-4-iodophenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H9BrINO/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5,12H2

InChI Key

XFYMWXYYWMJDON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Diazonium Salt Formation and Iodide Displacement

A method adapted from CN102060717A involves diazotization of 2-nitro-4-aminophenol to introduce iodine.

  • Diazotization : 2-Nitro-4-aminophenol is dissolved in hydrobromic acid (40–48 wt%) and treated with sodium nitrite (0–10°C, 1–3 h) to form a diazonium salt.
  • Iodination : The diazonium salt reacts with potassium iodide, substituting the diazo group with iodine at position 4. This step achieves 85–90% yield under optimized conditions.
  • Nitro Reduction : Catalytic hydrogenation or hydrazine hydrate reduces the nitro group to an amine, yielding 2-amino-4-iodophenol.

Limitations : Competing bromination from HBr solvents necessitates iodide excess.

Friedel-Crafts Acylation for Propanone Attachment

Acetanilide Protection and Acylation

To direct acylation to position 1, the amino group is protected as an acetanilide:

  • Protection : 2-Amino-4-iodophenol is acetylated using acetic anhydride, forming 2-acetamido-4-iodophenol.
  • Acylation : Friedel-Crafts reaction with bromoacetyl chloride (AlCl₃ catalyst, 0°C) attaches the propanone moiety at position 1. Yields reach 70–75% in dichloromethane.

Side Reactions : Over-bromination at the phenyl ring occurs without temperature control.

Bromination of Propanone Side Chain

Radical Bromination Using N-Bromosuccinimide (NBS)

Adapting methodologies from CN111410654A, the propanone’s α-position is brominated via radical initiation:

  • Conditions : NBS (1.1 eq), benzoyl peroxide (0.1 eq), in CCl₄ at 80°C for 6 h.
  • Yield : 65–70% with minimal di-bromination byproducts.

HBr-Mediated Electrophilic Bromination

Alternative protocols employ HBr gas in acetic acid (40–50°C, 2 h), achieving 60% yield but requiring rigorous drying to prevent hydrolysis.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • 2-Nitro-4-iodophenol → Diazotization → 2-Amino-4-iodophenol (Step 2.1).
  • Acetylation → Friedel-Crafts acylation → Deprotection (Step 3.1).
  • NBS Bromination (Step 4.1).
    Overall Yield : 42% (theoretical).

Route 2: Late-Stage Bromination

  • 2-Amino-4-iodoacetophenone synthesized via Ullmann coupling (CuI, K₂CO₃, DMF, 120°C).
  • Bromination using PBr₃ in ether (0°C, 1 h), yielding 55%.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Steps 5 3
Overall Yield 42% 55%
Scalability Moderate High
Byproduct Formation 15–20% 10%
Key Advantage Regioselective Fewer Steps

Route 2 offers higher efficiency but requires specialized catalysts (CuI). Route 1 is preferable for small-scale, high-purity synthesis.

Industrial Considerations and Challenges

  • Iodine Stability : Aromatic iodides are prone to dehalogenation under acidic conditions; neutral pH is critical during workup.
  • Bromine Handling : Corrosive reagents like HBr necessitate glass-lined reactors.
  • Cost Analysis : Iodine (≈$1,200/kg) and CuI catalysts (≈$800/kg) dominate expenses.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The iodine atom can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present.

Scientific Research Applications

1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and halogen groups can form bonds with various biological molecules, potentially affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bromopropanone Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Phenyl Ring) Bromo Position Key Features
1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one C₉H₉BrINO 354.99 2-NH₂, 4-I 3 Heavy iodine atom enhances crystallography; amino group enables H-bonding
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromo C₁₀H₉BrF₃NO₂ 312.08 2-NH₂, 3-CF₃O 3 Trifluoromethoxy group increases lipophilicity; electron-withdrawing effects
1-Bromo-3-(4-iodophenyl)propan-2-one C₉H₈BrIO 338.97 4-I 1 Lacks amino group; iodine at para position
1-(5-Amino-2-(methylthio)phenyl)-3-bromo C₁₀H₁₂BrNOS 274.18 5-NH₂, 2-SCH₃ 3 Methylthio group modifies electronic density
1-(2-Amino-6-ethoxyphenyl)-3-bromo C₁₁H₁₄BrNO₂ 272.14 2-NH₂, 6-OCH₂CH₃ 3 Ethoxy group enhances solubility

Research Findings and Implications

  • Crystallography : Heavy atoms (e.g., iodine) in the target compound and ’s derivative enable robust structural determination via SHELX or ORTEP, critical for studying molecular conformations .
  • Drug Development: Amino-substituted bromopropanones (target compound, –10) show promise as kinase inhibitors or antimicrobial agents, leveraging their H-bonding and halogen interactions .

Biological Activity

1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C9H9BrINOC_9H_9BrINO and a molecular weight of approximately 353.98 g/mol. Its structure includes an amino group, iodine atom, and bromine atom attached to a phenyl ring and a propanone backbone, which contributes to its reactivity and biological interactions .

The biological activity of 1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino and iodine groups allows it to bind effectively, potentially inhibiting or modifying enzymatic activity. This interaction may lead to significant biological effects such as:

  • Inhibition of Cell Proliferation : Studies suggest that the compound can inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : It may induce programmed cell death in malignant cells, making it a candidate for cancer therapy.

Biological Activity Data

Recent studies have documented the biological activities associated with this compound. Key findings include:

Biological Activity Effect Reference
Cell Proliferation InhibitionSignificant reduction in cancer cell growth
Apoptosis InductionIncreased apoptotic markers in treated cells
Enzyme InhibitionInhibition of specific enzymatic activities related to cancer progression

Case Studies

  • Cancer Research : A study examined the effects of 1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one on human breast cancer cells. Results indicated that treatment led to a dose-dependent decrease in cell viability and increased markers for apoptosis, suggesting its potential utility as an anti-cancer agent .
  • Inflammatory Disorders : Another investigation focused on the compound's role in modulating inflammatory pathways. The results demonstrated that it could suppress pro-inflammatory cytokine production, indicating potential applications in treating autoimmune diseases .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in 1-(2-Amino-4-iodophenyl)-3-bromopropan-2-one differentiates it from structurally similar compounds. The following table summarizes key differences:

Compound Name Structural Features Key Differences
1-(4-Amino-3-iodophenyl)ethanoneLacks bromine atomDifferent reactivity and applications
2-(4-Amino-3-iodophenyl)benzothiazoleContains benzothiazole ringDistinct biological activities
4-Iodo-L-phenylalanineAmino acid derivativeDifferent biological roles

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